(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
CAS No.: 2034306-49-3
Cat. No.: VC4536731
Molecular Formula: C18H16FNO2
Molecular Weight: 297.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034306-49-3 |
|---|---|
| Molecular Formula | C18H16FNO2 |
| Molecular Weight | 297.329 |
| IUPAC Name | [2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone |
| Standard InChI | InChI=1S/C18H16FNO2/c19-10-13-11-20(12-13)18(22)16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,13H,10-12H2 |
| Standard InChI Key | FKYFITOTZUDENH-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)CF |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzophenone scaffold (two phenyl rings connected via a ketone group) substituted at the ortho-position of one phenyl ring with a 3-(fluoromethyl)azetidine group. The azetidine ring, a four-membered nitrogen-containing heterocycle, is further functionalized with a fluoromethyl (-CHF) substituent at the 3-position. This fluorination introduces electronegativity and metabolic stability, common strategies in drug design .
Key Structural Attributes:
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Benzophenone core: Enhances planar rigidity and π-π stacking potential.
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Azetidine ring: Contributes to conformational constraint, potentially improving target binding .
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Fluoromethyl group: Modulates lipophilicity (logP ≈ 3.5–4.0, estimated) and influences bioavailability .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Formation of 2-Benzoylbenzoyl Chloride:
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Amide Coupling with 3-(Fluoromethyl)azetidine:
Physicochemical and ADME Profiling
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 297.3 g/mol | |
| logP (Estimated) | 3.8 (Schrödinger QikProp) | |
| Hydrogen Bond Acceptors | 3 | |
| PSA | 46.2 Ų | |
| Solubility | Low (≤10 µM in PBS) |
ADME Insights:
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Absorption: Moderate intestinal permeability (Caco-2 P ≈ 15 × 10 cm/s) .
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Metabolism: Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
Challenges and Future Directions
Synthetic Limitations
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Azetidine Ring Strain: Four-membered rings pose stability challenges; storage at −20°C is recommended .
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Fluoromethyl Reactivity: Prone to hydrolysis under acidic conditions .
Therapeutic Exploration
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